

Spectroscopic Analysis of Phenoxyacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: **Phenoxyacetonitrile**

Cat. No.: **B046853**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of **phenoxyacetonitrile**. The document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and includes visualizations to illustrate the relationships between molecular structure and spectral features.

Introduction

Phenoxyacetonitrile ($C_6H_5OCH_2CN$) is a versatile organic compound utilized in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and for monitoring chemical reactions in which it is a reactant or product. This guide offers a detailed examination of its 1H NMR, ^{13}C NMR, and IR spectra.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the NMR and IR spectral analyses of **phenoxyacetonitrile**.

1H NMR Spectral Data

Table 1: 1H NMR Chemical Shifts, Splitting Patterns, and Assignments for **Phenoxyacetonitrile**

Chemical Shift (δ) ppm	Splitting Pattern	Integration	Assignment
7.35 - 7.28	Multiplet	2H	H-3, H-5 (meta)
7.04 - 6.98	Multiplet	3H	H-2, H-4, H-6 (ortho, para)
4.75	Singlet	2H	-OCH ₂ -

Note: The assignments of the aromatic protons can be complex due to overlapping signals. The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for **Phenoxyacetonitrile**

Chemical Shift (δ) ppm	Assignment
157.0	C-1 (quaternary)
129.7	C-3, C-5 (meta)
122.0	C-4 (para)
116.5	C-2, C-6 (ortho)
115.8	-CN (nitrile)
51.7	-OCH ₂ -

Note: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks for each unique carbon atom. The chemical shifts are referenced to a standard, such as the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.

IR Spectral Data

Table 3: Characteristic IR Absorption Bands for **Phenoxyacetonitrile**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3060 - 3040	Medium	Aromatic C-H stretch
2930 - 2860	Medium	Aliphatic C-H stretch (-CH ₂ -)
2255	Strong	C≡N stretch (nitrile)
1600, 1495	Strong	C=C stretch (aromatic ring)
1245	Strong	Aryl-O stretch (ether)
1035	Strong	C-O stretch (ether)
750, 690	Strong	C-H out-of-plane bend (monosubstituted benzene)

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of **phenoxyacetonitrile**.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **phenoxyacetonitrile** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
- Ensure the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent does not provide a suitable reference signal.

Instrument Parameters (¹H NMR):

- Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

- Pulse Sequence: A standard single-pulse experiment is typically sufficient.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16 scans are generally adequate to achieve a good signal-to-noise ratio.
- Spectral Width: A range of -2 to 12 ppm is appropriate.

Instrument Parameters (^{13}C NMR):

- Spectrometer Frequency: 100 MHz or higher.
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: A larger number of scans (e.g., 128-1024) is required due to the low natural abundance of ^{13}C .
- Spectral Width: A range of 0 to 200 ppm is typically used.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Perform baseline correction to ensure a flat baseline.
- Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

- Place a single drop of **phenoxyacetonitrile** directly onto the center of a clean, dry attenuated total reflectance (ATR) crystal or between two salt plates (e.g., NaCl or KBr).
- If using salt plates, gently press the top plate over the bottom plate to create a thin, uniform liquid film.

Instrument Parameters:

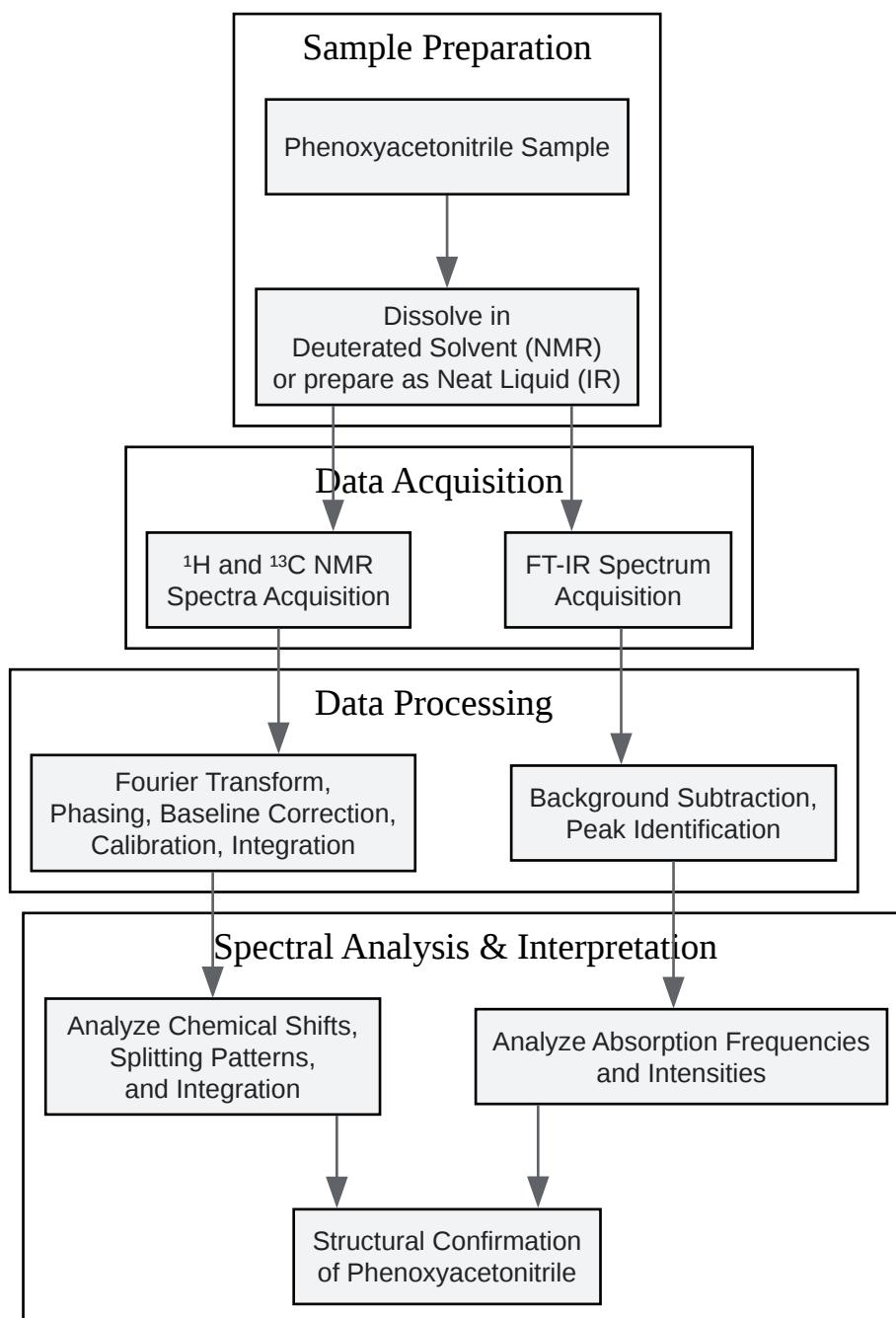
- Technique: Attenuated Total Reflectance (ATR) or Transmission.
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background Scan: A background spectrum of the empty ATR crystal or clean salt plates should be acquired prior to the sample scan.

Data Processing:

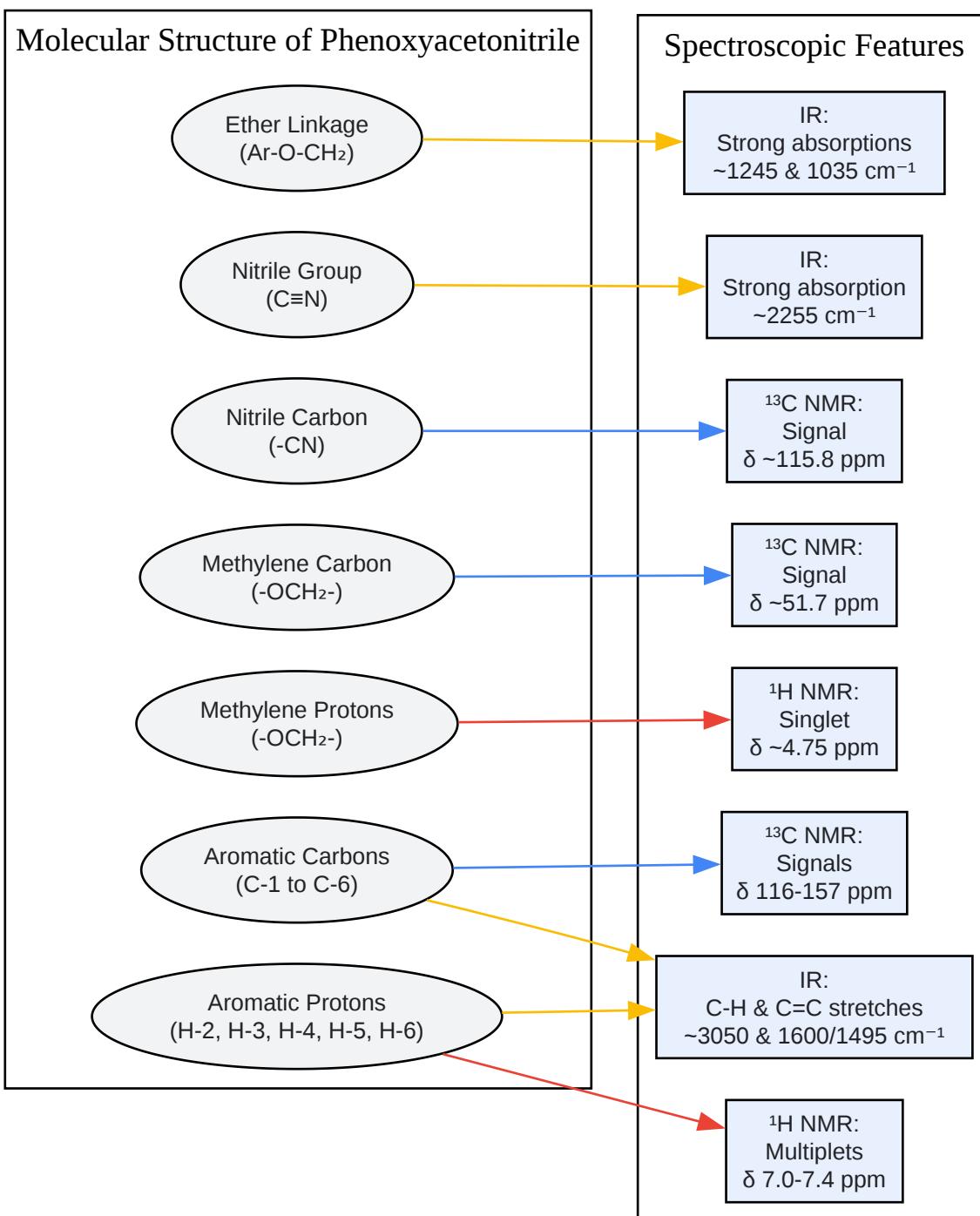
- The instrument software automatically subtracts the background spectrum from the sample spectrum.
- The resulting spectrum is typically displayed in terms of transmittance or absorbance.
- Identify and label the major absorption peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the molecular structure of **phenoxyacetonitrile** and its spectral data.

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Caption: Experimental workflow for the spectroscopic analysis of **phenoxyacetonitrile**.

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Caption: Correlation of **phenoxyacetonitrile**'s structural features with its NMR and IR spectral data.

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